2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate
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Overview
Description
2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound with a unique structure that includes methoxy, naphthalene, acetamido, and nitrobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: This compound shares the methoxy and phenol groups but lacks the naphthalene and nitrobenzoate groups.
2-Methoxy-4-acetylamino-5-chloro methyl benzoate: This compound has similar functional groups but differs in the specific arrangement and presence of chlorine.
Uniqueness
2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its combination of methoxy, naphthalene, acetamido, and nitrobenzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C27H21N3O6 |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C27H21N3O6/c1-35-25-15-18(9-14-24(25)36-27(32)20-10-12-22(13-11-20)30(33)34)17-28-29-26(31)16-21-7-4-6-19-5-2-3-8-23(19)21/h2-15,17H,16H2,1H3,(H,29,31)/b28-17+ |
InChI Key |
JLJHZABJUAKUEO-OGLMXYFKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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